1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
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Overview
Description
The compound “1-(Thiophen-2-yl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea” is a complex organic molecule that contains two thiophene rings, a cyclopropyl group, and a urea group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Cyclopropyl is a three-membered ring with three carbon atoms. Urea is a functional group consisting of a carbonyl group flanked by two amine groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the thiophene rings might undergo electrophilic aromatic substitution, while the urea group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by factors like its molecular structure and the functional groups present .Scientific Research Applications
Acetylcholinesterase Inhibition
- Urea derivatives, including flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, have been studied for their potential as acetylcholinesterase inhibitors. These compounds, designed to optimize the spacer length between pharmacophoric moieties, showed compatibility with high inhibitory activities against acetylcholinesterase, suggesting applications in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Anion Receptors
- Certain thiourea derivatives have been investigated for their use as neutral enantioselective anion receptors. These studies provide insights into the binding interactions of thioureas with anions, offering potential applications in the development of sensor technologies and in bifunctional organocatalysis (Roussel et al., 2006).
Biological Activity Enhancement
- Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have been shown to possess cytokinin-like activity, significantly impacting plant morphogenesis and root formation. This indicates their potential use in agricultural biotechnology to enhance plant growth and development (Ricci & Bertoletti, 2009).
Molecular Devices and Sensors
- Urea and thiourea-based compounds have been applied in the creation of molecular devices and sensors. For example, the interaction of thio-substituted cyclopropenium ions with certain ylides led to the formation of N,N′-dicyclopropenylidene urea derivatives, which could be utilized in the development of novel sensing materials (Inoue et al., 1978).
Drug Discovery and Development
- Urea derivatives have been synthesized and evaluated for their antimicrobial activity and potential as therapeutic agents. Their structural diversity allows for significant biological activity, highlighting their importance in the search for new medications (Konduri et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-thiophen-2-yl-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-12(15-11-4-2-8-18-11)14-9-13(5-6-13)10-3-1-7-17-10/h1-4,7-8H,5-6,9H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIJKOFABKSWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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